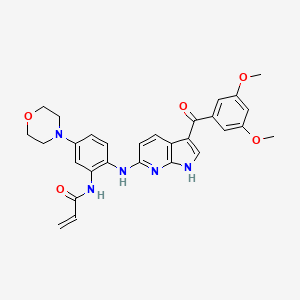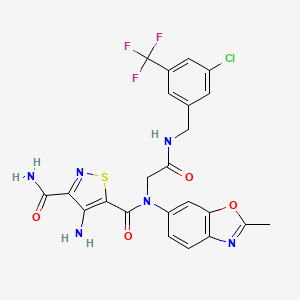
DNA gyrase B-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA gyrase B-IN-1 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit the DNA gyrase B subunit, thereby preventing bacterial DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA gyrase B-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. The process is scaled up in reactors, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DNA gyrase B-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are often tested for their biological activity and potential as antibacterial agents .
Scientific Research Applications
DNA gyrase B-IN-1 has a wide range of scientific research applications:
Mechanism of Action
DNA gyrase B-IN-1 exerts its effects by binding to the DNA gyrase B subunit, thereby inhibiting its ATPase activity. This prevents the enzyme from introducing negative supercoils into DNA, which is essential for DNA replication and transcription. The inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Novobiocin: Another DNA gyrase inhibitor that targets the B subunit but has different chemical properties and side effects.
Ciprofloxacin: A well-known fluoroquinolone antibiotic that targets the A subunit of DNA gyrase.
Coumermycin A1: Similar to novobiocin, it inhibits the DNA gyrase B subunit but has a different mechanism of action.
Uniqueness
DNA gyrase B-IN-1 is unique due to its high specificity for the DNA gyrase B subunit and its potent inhibitory activity. Unlike other inhibitors, it has shown effectiveness against a broad range of bacterial strains, including those resistant to other antibiotics .
Properties
Molecular Formula |
C23H18ClF3N6O4S |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
4-amino-5-N-[2-[[3-chloro-5-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]-5-N-(2-methyl-1,3-benzoxazol-6-yl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C23H18ClF3N6O4S/c1-10-31-15-3-2-14(7-16(15)37-10)33(22(36)20-18(28)19(21(29)35)32-38-20)9-17(34)30-8-11-4-12(23(25,26)27)6-13(24)5-11/h2-7H,8-9,28H2,1H3,(H2,29,35)(H,30,34) |
InChI Key |
PIJUWXNUSZHECD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)N(CC(=O)NCC3=CC(=CC(=C3)Cl)C(F)(F)F)C(=O)C4=C(C(=NS4)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
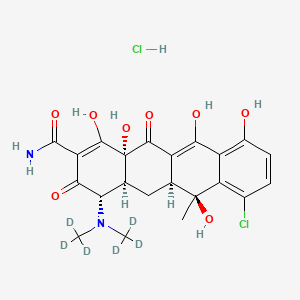
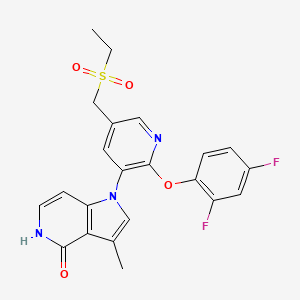
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

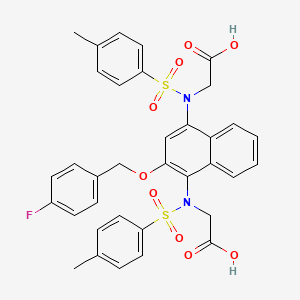

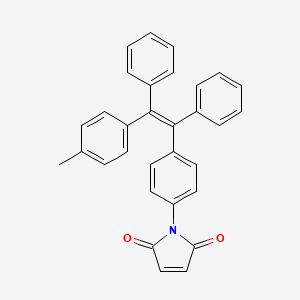

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)

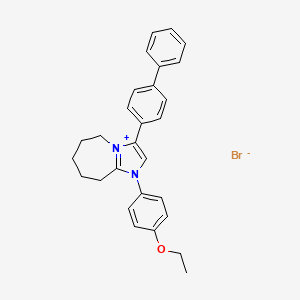
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
